1-(Neopentyloxy)-4-nitrobenzene

概要

説明

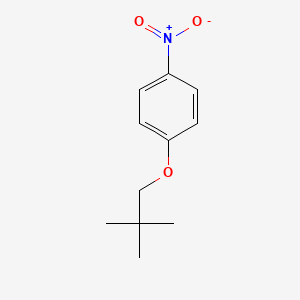

1-(Neopentyloxy)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a neopentyloxy group at the 1-position and a nitro group at the 4-position

準備方法

Synthetic Routes and Reaction Conditions: 1-(Neopentyloxy)-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-(neopentyloxy)benzene. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques might be employed to enhance efficiency.

化学反応の分析

Types of Reactions: 1-(Neopentyloxy)-4-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The neopentyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: 1-(Neopentyloxy)-4-aminobenzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

科学的研究の応用

Chemical Synthesis

1-(Neopentyloxy)-4-nitrobenzene serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including:

- Reduction : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or tin(II) chloride.

- Substitution : The neopentyloxy group can participate in nucleophilic substitution reactions.

- Oxidation : Although less common, oxidation reactions can occur, influenced by the stability of the nitro group.

These reactions are essential for synthesizing derivatives that may possess enhanced biological activity or improved material properties .

Research has indicated that this compound may exhibit biological activity, making it a candidate for further investigation in medicinal chemistry. Its potential applications include:

- Antimicrobial Studies : In a study evaluating various compounds, derivatives of this compound were tested against bacterial strains such as Staphylococcus aureus and Listeria monocytogenes. Some synthesized compounds showed significant antibacterial activity, indicating that modifications to the structure can enhance efficacy .

- Drug Development : The compound's ability to act as an intermediate allows for the synthesis of bioactive compounds, which may lead to new therapeutic agents targeting various diseases.

Material Science

In materials science, this compound is explored for its potential use in developing dyes and pigments. Its unique chemical structure contributes to its application in creating colorants with specific properties, which are valuable in various industries including textiles and coatings .

Industrial Applications

The compound is also relevant in industrial contexts where it is used to produce various chemicals. Its role as an intermediate facilitates the synthesis of:

- Dyes and Pigments : Utilized in the formulation of colorants for consumer products.

- Agrochemicals : Involved in creating compounds that enhance agricultural productivity.

作用機序

The mechanism of action of 1-(Neopentyloxy)-4-nitrobenzene depends on its specific application. In chemical reactions, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. In biological systems, if applicable, the compound may interact with specific molecular targets, though detailed studies would be required to elucidate these interactions.

類似化合物との比較

1-(Neopentyloxy)-2-nitrobenzene: Similar structure but with the nitro group at the 2-position.

1-(Neopentyloxy)-3-nitrobenzene: Similar structure but with the nitro group at the 3-position.

1-(Neopentyloxy)-4-aminobenzene: The amino derivative obtained by reduction of the nitro group.

Uniqueness: 1-(Neopentyloxy)-4-nitrobenzene is unique due to the specific positioning of the neopentyloxy and nitro groups, which can influence its chemical reactivity and potential applications. The combination of these substituents can lead to distinct properties compared to other isomers or related compounds.

生物活性

1-(Neopentyloxy)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a neopentyloxy group at the 1-position and a nitro group at the 4-position. Its chemical structure can be denoted as follows:

- Chemical Formula : CHNO

- CAS Number : 14225-16-2

This compound is of interest due to its potential biological activities, making it a subject of various research studies.

Synthetic Routes

This compound can be synthesized through a multi-step process, primarily involving the nitration of 1-(neopentyloxy)benzene. The typical reaction conditions include:

- Reagents : Concentrated nitric acid and sulfuric acid.

- Temperature Control : Essential for selective introduction of the nitro group.

Chemical Reactions

The compound undergoes several types of reactions:

-

Reduction : The nitro group can be converted to an amino group using reducing agents such as:

- Hydrogen gas with palladium on carbon.

- Tin(II) chloride in hydrochloric acid.

- Substitution : The neopentyloxy group can participate in nucleophilic substitution reactions.

- Oxidation : While less common, oxidation can occur under specific conditions.

Major Products from Reactions

| Reaction Type | Major Product |

|---|---|

| Reduction | 1-(Neopentyloxy)-4-aminobenzene |

| Substitution | Various substituted benzene derivatives |

| Oxidation | Oxidized derivatives (specific products depend on conditions) |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related nitro-substituted compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Listeria monocytogenes. These findings suggest that this compound may also possess similar biological activity, warranting further investigation.

Toxicological Studies

Toxicological assessments have been conducted on related compounds, revealing potential adverse effects such as:

- Methemoglobinemia : Induced by exposure to nitrobenzene derivatives, leading to oxidative damage to red blood cells.

- Carcinogenicity : Long-term studies indicate that certain nitro-substituted compounds may increase tumor incidence in laboratory animals under specific conditions.

The mechanism of action for this compound is not fully elucidated but may involve:

- Interaction with biological targets such as enzymes or receptors.

- Induction of oxidative stress leading to cellular damage.

Study on Antimicrobial Properties

A study published in ResearchGate evaluated the synthesis and antimicrobial activity of various azo-compounds, including derivatives of phenolic compounds. Although specific data on this compound was not highlighted, the methodologies used could be applicable for future investigations into its antimicrobial efficacy against resistant bacterial strains .

Toxicological Data from Related Compounds

Research on similar nitro compounds has demonstrated significant toxicological effects. For example, studies involving 1-chloro-4-nitrobenzene indicated a dose-dependent increase in methemoglobin levels and associated tissue damage in animal models . Such findings underscore the importance of assessing the safety profile of this compound through rigorous testing.

特性

IUPAC Name |

1-(2,2-dimethylpropoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)8-15-10-6-4-9(5-7-10)12(13)14/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOUOBFZAWXHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。